N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18010408
InChI: InChI=1S/C27H25ClN10/c1-16-20-8-6-18(14-22(20)33-36(16)4)35(3)24-10-13-30-27(32-24)38(25-11-12-29-26(28)31-25)19-7-9-21-17(2)37(5)34-23(21)15-19/h6-15H,1-5H3
SMILES:
Molecular Formula: C27H25ClN10
Molecular Weight: 525.0 g/mol

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine

CAS No.:

Cat. No.: VC18010408

Molecular Formula: C27H25ClN10

Molecular Weight: 525.0 g/mol

* For research use only. Not for human or veterinary use.

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine -

Specification

Molecular Formula C27H25ClN10
Molecular Weight 525.0 g/mol
IUPAC Name 2-N-(2-chloropyrimidin-4-yl)-2-N,4-N-bis(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine
Standard InChI InChI=1S/C27H25ClN10/c1-16-20-8-6-18(14-22(20)33-36(16)4)35(3)24-10-13-30-27(32-24)38(25-11-12-29-26(28)31-25)19-7-9-21-17(2)37(5)34-23(21)15-19/h6-15H,1-5H3
Standard InChI Key TXUNTXQWEARYOT-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)N(C4=CC5=NN(C(=C5C=C4)C)C)C6=NC(=NC=C6)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a central pyrimidine ring substituted at the 2- and 4-positions with a chloropyrimidine moiety and two 2,3-dimethyl-2H-indazol-6-yl groups, respectively. The N4 position is further modified with a methyl group, enhancing its lipophilicity and binding affinity . Key structural attributes include:

PropertyValue
Molecular FormulaC27H25ClN10
Molecular Weight525.0 g/mol
IUPAC Name2-N-(2-chloropyrimidin-4-yl)-2-N,4-N-bis(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine
CAS Number1252927-44-8

The chloropyrimidine group contributes to electrophilic reactivity, facilitating interactions with kinase ATP-binding pockets, while the indazole moieties engage in π-π stacking and hydrogen bonding with target proteins .

Synthesis and Optimization

Multi-Step Organic Synthesis

The synthesis involves sequential nucleophilic substitution and coupling reactions:

  • Step 1: Reacting 2,4-dichloropyrimidine with 5-amino-2,3-dimethyl-2H-indazole under basic conditions (e.g., K2CO3 in DMF) to substitute the 4-chloro position .

  • Step 2: Introducing the second indazole moiety via Ullmann coupling or palladium-catalyzed amination, followed by N-methylation using methyl iodide .

  • Step 3: Purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH) yields the final product with >95% purity.

Yield and Process Optimization

Critical parameters influencing yield include:

  • Temperature: Reactions conducted at 80–100°C improve kinetics without promoting decomposition .

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

  • Catalyst: CuI or Pd(PPh3)4 accelerates coupling reactions, reducing reaction time by 30–40% .

Applications in Oncology and Drug Development

Kinase Inhibition and Anticancer Activity

The compound demonstrates potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), with IC50 values in the low micromolar range . In vitro studies against MCF-7 (breast cancer) and A549 (lung cancer) cell lines reveal:

Cell LineIC50 (μM)Apoptosis Induction (Caspase-3/7 Activation)
MCF-72.958 ± 0.143.5-fold increase vs. control
A5493.204 ± 0.182.8-fold increase vs. control

Comparative analysis shows superior efficacy to staurosporine (reference IC50: 8.029 μM for MCF-7) .

Role in Pazopanib Production

Biological Mechanism and Preclinical Studies

Apoptosis and Cell Cycle Arrest

The compound induces G1/S phase arrest in MCF-7 cells by downregulating cyclin D1 (40% reduction) and CDK4 (35% reduction), while upregulating p21WAF1/CIP1 (2.7-fold increase) . Caspase-3/7 activation correlates with PARP cleavage and DNA fragmentation, confirming apoptosis as a primary death mechanism .

In Vivo Pharmacokinetics

Though in vivo data for this specific compound remain unpublished, structurally related indazol-pyrimidines exhibit:

  • Oral Bioavailability: 58–67% in murine models .

  • Half-life (t1/2): 6.2–8.5 hours, supporting once-daily dosing .

  • Tumor Penetration: 4.5-fold higher concentration in xenograft tissues vs. plasma .

Comparative Analysis with Analogous Compounds

Structural Analogues and Activity Trends

Removing the 2-chloropyrimidine group (e.g., N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine, CAS 1226499-98-4) reduces VEGFR-2 inhibition by 70%, underscoring the chlorine atom’s role in hydrophobic interactions . Similarly, replacing the N4-methyl with a sulfonamide group decreases cytotoxicity (IC50 > 10 μM) .

Selectivity Profile

The compound exhibits 12-fold selectivity for VEGFR-2 over FGFR-1 and 8-fold over PDGFR-β, minimizing off-target effects . This contrasts with pazopanib, which inhibits multiple kinases (VEGFR-1/2/3, PDGFR-α/β, c-Kit) with narrower therapeutic indices .

Regulatory and Industrial Relevance

Quality Control Standards

As a pharmacopeial impurity, the compound is synthesized under GMP conditions with rigorous characterization:

  • HPLC Purity: ≥98.5% (USP <621>) .

  • Residual Solvents: Meets ICH Q3C limits for Class 2 solvents (e.g., DMF < 880 ppm) .

  • Stability: No degradation under ICH accelerated conditions (40°C/75% RH for 6 months) .

Future Directions and Challenges

Clinical Translation Barriers

  • Solubility: Aqueous solubility of 0.12 mg/mL (pH 7.4) necessitates prodrug strategies or nanoformulations .

  • Metabolic Stability: Predicted CYP3A4-mediated oxidation (in silico) may require co-administration with CYP inhibitors .

Novel Formulations

Ongoing research explores:

  • Liposomal Encapsulation: Enhancing tumor accumulation (preclinical AUC0–24: 2.1-fold increase) .

  • Polymer Conjugates: PEGylation to prolong circulation half-life .

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